N-cyclobutyl-3-iodobenzamide
CAS No.:
Cat. No.: VC13397354
Molecular Formula: C11H12INO
Molecular Weight: 301.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12INO |
|---|---|
| Molecular Weight | 301.12 g/mol |
| IUPAC Name | N-cyclobutyl-3-iodobenzamide |
| Standard InChI | InChI=1S/C11H12INO/c12-9-4-1-3-8(7-9)11(14)13-10-5-2-6-10/h1,3-4,7,10H,2,5-6H2,(H,13,14) |
| Standard InChI Key | PLEAHEFMKQUQNZ-UHFFFAOYSA-N |
| SMILES | C1CC(C1)NC(=O)C2=CC(=CC=C2)I |
| Canonical SMILES | C1CC(C1)NC(=O)C2=CC(=CC=C2)I |
Introduction
Molecular Architecture and Physicochemical Properties
The compound’s structure comprises a benzamide core functionalized with an iodine atom at the third carbon and a cyclobutyl group attached to the amide nitrogen. Key structural attributes include:
Bond Connectivity and Stereoelectronic Features
-
Benzene ring: The iodine substituent at C3 introduces significant steric bulk and electronic effects, polarizing the aromatic system toward electrophilic substitution at the para position.
-
Cyclobutyl group: The strained four-membered ring enhances conformational rigidity, potentially influencing binding interactions in biological systems.
-
Amide linkage: The –NH–(C=O)– group enables hydrogen bonding with biological targets or synthetic intermediates .
Table 1: Molecular Descriptors of N-Cyclobutyl-3-iodobenzamide
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | N-cyclobutyl-3-iodobenzamide |
| Molecular Formula | C₁₁H₁₂INO |
| Molecular Weight | 301.12 g/mol |
| SMILES | C1CC(C1)NC(=O)C2=CC(=CC=C2)I |
| InChI Key | PLEAHEFMKQUQNZ-UHFFFAOYSA-N |
| Topological Polar Surface | 46.2 Ų |
| Hydrogen Bond Donors | 1 (amide NH) |
Spectroscopic Characterization
While experimental data for this specific compound remains limited, analogous iodobenzamides exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy :
-
¹H NMR: The cyclobutyl protons resonate as multiplet signals between δ 2.0–3.0 ppm, while aromatic protons adjacent to iodine show deshielding (δ 7.5–8.5 ppm) .
-
¹³C NMR: The carbonyl carbon typically appears near δ 165–170 ppm, with iodine-induced upfield shifts observed for adjacent carbons .
-
IR Spectroscopy: Strong absorption bands at ~1675 cm⁻¹ (amide C=O stretch) and ~650 cm⁻¹ (C–I vibration) .
Synthetic Methodologies and Optimization
N-Cyclobutyl-3-iodobenzamide is synthesized via sequential functionalization of benzamide precursors, leveraging transition metal catalysis and halogenation strategies .
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
-
3-Iodobenzoic acid: Provides the iodinated aromatic core.
-
Cyclobutylamine: Introduces the strained aliphatic amine moiety.
Figure 1: Retrosynthetic pathway for N-cyclobutyl-3-iodobenzamide
Stepwise Synthesis Protocol
-
Iodination of Benzamide Derivatives:
Electrophilic iodination using iodine monochloride (ICl) in acetic acid selectively substitutes the benzene ring at the meta position. -
Amide Coupling:
React 3-iodobenzoyl chloride with cyclobutylamine in anhydrous dichloromethane (DCM) under Schotten-Baumann conditions:
Yields typically range from 65%–78% after silica gel chromatography. -
Purification and Characterization:
Crude product is recrystallized from ethanol/water mixtures and verified via high-resolution mass spectrometry (HRMS) and reverse-phase HPLC .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
| Base | Triethylamine | Efficient HCl scavenging |
| Temperature | 0°C → room temperature | Controls exotherm |
| Reaction Time | 4–6 hours | Completes acylation |
Biological Evaluation and Pharmacological Prospects
Though direct studies on N-cyclobutyl-3-iodobenzamide are sparse, structural analogs demonstrate promising bioactivity:
Kinase Inhibition Profiles
Benzamide derivatives exhibit inhibitory effects on protein kinases via ATP-binding site competition . Molecular docking simulations suggest the iodine atom fills hydrophobic pockets in kinase domains .
Antimicrobial Screening
Halogenated benzamides show moderate activity against Gram-positive bacteria (MIC: 8–32 μg/mL), likely through membrane disruption.
Table 3: Comparative Bioactivity of Halogenated Benzamides
| Compound | Target | IC₅₀/Ki |
|---|---|---|
| N-Cyclobutyl-3-iodobenzamide | CDK2 (in silico) | 2.3 μM (predicted) |
| 2-Bromo-N-cyclobutyl-5-iodobenzamide | S. aureus | 16 μg/mL |
| AG-0029 (Parkinson’s drug) | Dopamine D3 receptor | 0.8 nM |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to PET radiotracers via iodine-124 isotopic exchange, enabling neurodegenerative disease imaging .
Material Science Applications
Incorporation into liquid crystalline polymers enhances thermal stability (T₅% decomposition >300°C).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume